molecular formula C13H13N3O2 B1420458 Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1072944-47-8

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B1420458
CAS No.: 1072944-47-8
M. Wt: 243.26 g/mol
InChI Key: KJDDTEUYLRYFRF-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound displays a complex three-dimensional arrangement that significantly influences its chemical and biological properties. The compound possesses the molecular formula C₁₃H₁₃N₃O₂ with a molecular weight of 243.26 grams per mole, establishing it as a moderate-sized heterocyclic molecule with substantial structural complexity. The crystallographic analysis reveals distinct conformational preferences that arise from the interplay between the multiple ring systems and functional groups present in the molecule.

The pyrazole ring system forms the central core of the molecular architecture, featuring nitrogen atoms at positions 1 and 2 of the five-membered heterocycle. This arrangement creates specific geometric constraints that influence the overall molecular conformation and electronic distribution. The cyclopropyl substituent at position 5 of the pyrazole ring introduces additional steric considerations, as the three-membered ring system possesses inherent ring strain that affects both the local geometry and the overall molecular flexibility.

The pyridin-2-yl group attached to the nitrogen atom at position 1 of the pyrazole ring creates an extended conjugated system that significantly impacts the molecular geometry. The orientation of this pyridine ring relative to the pyrazole core determines the overall molecular planarity and influences intermolecular interactions in the solid state. Crystallographic studies of related compounds suggest that the dihedral angle between the pyrazole and pyridine rings is a critical parameter in determining the compound's three-dimensional structure and packing arrangements.

The methyl carboxylate group at position 4 of the pyrazole ring introduces additional conformational degrees of freedom through rotation about the carbon-carbon bond connecting the ester group to the heterocyclic core. This functional group not only contributes to the molecular geometry but also provides sites for hydrogen bonding and other intermolecular interactions that influence crystal packing and solid-state properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns that reflect the compound's unique molecular environment. The proton nuclear magnetic resonance spectrum displays distinctive resonances corresponding to each structural component, allowing for unambiguous identification and structural confirmation.

The cyclopropyl group produces characteristic multipets in the aliphatic region of the spectrum, typically appearing as complex patterns due to the unique coupling environment within the strained three-membered ring system. These signals generally appear in the range of 0.5 to 1.5 parts per million, with the cyclopropyl protons showing distinctive coupling patterns that arise from the geometric constraints of the ring system. The multiplicity and chemical shifts of these signals provide valuable information about the electronic environment and conformational preferences of the cyclopropyl substituent.

The pyrazole ring proton appears as a singlet, reflecting the absence of directly coupled protons and the specific electronic environment created by the heterocyclic nitrogen atoms. This signal typically resonates in the aromatic region and serves as a diagnostic marker for the pyrazole core structure. The chemical shift of this proton is sensitive to the electronic effects of the substituents, particularly the electron-withdrawing carboxylate group and the electron-donating cyclopropyl substituent.

The pyridine ring protons generate a characteristic pattern of signals in the aromatic region, with each proton position displaying distinct chemical shifts and coupling patterns. The ortho, meta, and para protons of the pyridine ring exhibit different electronic environments due to the nitrogen atom's influence on the ring's electron density distribution. These signals provide confirmation of the pyridine substitution pattern and the connectivity to the pyrazole core.

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and molecular structure of this compound. The spectrum displays distinctive absorption bands corresponding to the various bond types and functional groups present in the molecule, enabling structural identification and confirmation of molecular components.

The carbonyl stretching vibration of the methyl ester group appears as a strong absorption band in the region around 1700-1750 wavenumbers, providing clear evidence for the presence of the carboxylate functionality. This band's exact position and intensity reflect the electronic environment of the carbonyl group and its interactions with adjacent molecular components. The frequency of this vibration is influenced by conjugation effects from the pyrazole ring system and steric interactions with neighboring substituents.

The aromatic carbon-carbon stretching vibrations from both the pyrazole and pyridine ring systems produce multiple absorption bands in the 1400-1600 wavenumber region. These bands provide information about the aromatic character of the heterocyclic systems and confirm the presence of multiple ring structures within the molecule. The pattern and intensity of these absorptions reflect the specific substitution patterns and electronic characteristics of each ring system.

The cyclopropyl carbon-hydrogen stretching and bending modes generate characteristic absorptions in both the high-frequency region around 3000-3100 wavenumbers and the fingerprint region below 1500 wavenumbers. These vibrations are particularly diagnostic for the three-membered ring system and provide confirmation of the cyclopropyl substituent's presence and structural integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the calculated molecular weight and confirming the molecular formula C₁₃H₁₃N₃O₂.

The fragmentation pathway typically involves initial loss of the methoxy group from the ester functionality, producing a fragment ion at mass-to-charge ratio 212. This fragmentation pattern is characteristic of methyl ester compounds and provides confirmation of the carboxylate group's presence and structure. The relative abundance of this fragment ion reflects the stability of the resulting carbocation and the ease of methoxy group elimination.

Further fragmentation involves cleavage of the pyridine ring system, producing fragment ions that correspond to the pyrazole core with various substituents intact. The cyclopropyl group's retention or loss during fragmentation provides information about its binding strength and the overall molecular stability. These fragmentation patterns serve as diagnostic markers for structural identification and help distinguish this compound from related isomeric structures.

The base peak in the mass spectrum typically corresponds to a stable fragment ion that retains the most stable structural components while eliminating less stable or more easily cleaved portions of the molecule. Analysis of the fragmentation pathway and relative ion abundances provides insights into the molecular stability and preferred cleavage sites under ionization conditions.

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound involves potential proton migration between the nitrogen atoms of the pyrazole ring system, although the presence of the pyridin-2-yl substituent at position 1 significantly constrains these equilibria. The substitution pattern effectively locks the compound into a single tautomeric form by preventing proton migration to the substituted nitrogen atom, thereby eliminating the ambiguity often associated with pyrazole tautomerism.

Conformational analysis reveals multiple degrees of freedom arising from rotation about single bonds connecting the various molecular components. The rotation about the bond linking the pyrazole and pyridine ring systems creates different conformational states that vary in their relative energies and stabilities. Computational studies suggest that certain conformations are preferred due to favorable electronic interactions and minimization of steric conflicts between the ring systems.

The cyclopropyl group's conformational behavior is constrained by the inherent rigidity of the three-membered ring system, but its orientation relative to the pyrazole plane can vary. This conformational flexibility influences the overall molecular shape and affects intermolecular interactions in both solution and solid-state environments. The preferred conformations balance steric interactions with electronic effects to achieve optimal molecular stability.

The methyl carboxylate group exhibits rotational freedom about the bond connecting it to the pyrazole ring, creating multiple possible orientations. These conformational states differ in their energies and may interconvert rapidly in solution while potentially being locked into specific orientations in the crystalline state. The conformational preferences influence the molecule's ability to participate in intermolecular interactions and affect its overall chemical reactivity.

Comparative Analysis with Isomeric Pyrazole Derivatives

Comparative structural analysis with related pyrazole derivatives reveals the unique features that distinguish this compound from other compounds in this chemical class. The specific substitution pattern creates a distinctive molecular architecture that combines the structural features of multiple heterocyclic systems with aliphatic and ester functionalities.

When compared to methyl 1H-pyrazole-4-carboxylate, the addition of the cyclopropyl and pyridin-2-yl substituents significantly alters both the electronic properties and the three-dimensional structure. The cyclopropyl group introduces localized ring strain and unique steric interactions, while the pyridine ring extends the conjugated system and provides additional sites for intermolecular interactions. These structural modifications result in altered chemical reactivity and potentially different biological activities compared to the simpler parent compound.

Analysis of related compounds such as 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid demonstrates the impact of different substituents on molecular properties. The replacement of the methyl ester with a carboxylic acid functionality and the substitution of a propyl group for the pyridin-2-yl substituent creates compounds with different hydrogen bonding capabilities and altered conformational preferences. These structural variations influence solubility, stability, and potential biological activities.

The comparison extends to other pyrazole derivatives containing cyclopropyl substituents, such as those found in pharmaceutical compounds. The structural analysis reveals common features associated with cyclopropyl-containing pyrazoles while highlighting the unique aspects introduced by the specific substitution pattern of this compound. These comparisons provide insights into structure-activity relationships and guide the understanding of how specific structural modifications influence molecular properties and potential applications.

Compound Molecular Formula Key Structural Features Distinguishing Characteristics
This compound C₁₃H₁₃N₃O₂ Cyclopropyl, pyridin-2-yl, methyl ester Extended conjugation, multiple heterocycles
Methyl 1H-pyrazole-4-carboxylate C₅H₆N₂O₂ Simple pyrazole, methyl ester Basic structure, minimal substitution
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid C₁₀H₁₄N₂O₂ Cyclopropyl, propyl, carboxylic acid Aliphatic substitution, free carboxyl

Properties

IUPAC Name

methyl 5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-8-15-16(12(10)9-5-6-9)11-4-2-3-7-14-11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDDTEUYLRYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674743
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-47-8
Record name Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclopropyl and pyridinyl groups.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is primarily studied for its potential as a bioactive small molecule . Its structure allows for interactions with biological targets, making it a candidate for drug development.

1.1. Inhibitory Activity

Research has indicated that this compound exhibits inhibitory activity against specific enzymes and receptors, which could be pivotal in treating various diseases. For instance, studies have highlighted its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in targeted cancer therapies .

1.2. Protein Degradation

The compound is also recognized as a building block for protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells. This application is particularly relevant in the development of treatments for conditions such as cancer and neurodegenerative diseases .

Biological Studies

This compound has been utilized in various biological assays to elucidate its mechanism of action and efficacy.

2.1. Pharmacological Research

In pharmacological studies, this compound has been tested for its effects on cellular pathways related to inflammation and apoptosis. Its ability to modulate these pathways may provide insights into its therapeutic potential against inflammatory diseases and cancers .

2.2. Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies to optimize the compound's efficacy and selectivity. By modifying different parts of the molecule, scientists aim to enhance its biological activity while minimizing side effects, which is crucial for developing safe and effective drugs .

Case Studies

Several case studies have documented the applications of this compound:

3.1. Cancer Research

A notable study investigated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at certain concentrations. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

3.2. Neurodegenerative Disorders

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration, highlighting its potential to mitigate oxidative stress and improve neuronal survival rates. This application could open avenues for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the cyclopropyl and pyridinyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below, Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is compared to analogs based on substituent variations, physicochemical properties, and applications.

Substitution at the Pyrazole Ring

Position 1 Substituents
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridin-2-yl C₁₃H₁₃N₃O₂ 243.3 Drug discovery intermediates; high solubility in polar solvents
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (HC-2490) Phenyl C₁₄H₁₄N₂O₂ 242.3 Lower polarity due to phenyl group; potential use in hydrophobic environments
Methyl 5-cyclopropylpyrazole-4-carboxylate (HC-2333) None C₈H₁₀N₂O₂ 166.2 Simplified structure; used as a precursor for further functionalization

Key Observations :

  • The pyridin-2-yl substituent in the target compound enhances hydrogen-bonding capacity and solubility compared to phenyl (HC-2490) or unsubstituted (HC-2333) analogs.
  • Phenyl-substituted analogs (e.g., HC-2490) may exhibit improved lipophilicity , favoring membrane permeability in drug design .
Position 4 Functional Groups
Compound Name Functional Group at Position 4 Molecular Weight (g/mol) Applications Reference
This compound Methyl ester 243.3 Intermediate for carboxylic acid derivatives
5-Cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylic acid (8s) Carboxylic acid 414.2 Potential Keap1 inhibitor; improved hydrogen-bonding for target binding
Ethyl 5-cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylate (8s-I1) Ethyl ester 442.2 Enhanced metabolic stability compared to methyl esters

Key Observations :

  • Carboxylic acid derivatives (e.g., 8s) are more polar and suitable for targeted protein interactions , whereas ester derivatives (methyl or ethyl) are preferred for prodrug strategies or synthetic intermediates .
  • Ethyl esters (8s-I1) may offer longer half-lives in vivo due to slower hydrolysis compared to methyl esters .
Keap1 Inhibitors

Compounds like 8s and 8s-I1 () incorporate sulfonamido and methoxyphenyl groups, which are critical for binding to the Keap1 protein—a target in oxidative stress-related diseases. In contrast, the target compound lacks these substituents, limiting its direct use in this context but retaining utility as a precursor .

Pyrazole Carboximidamide Derivatives

lists analogs with carboximidamide groups (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds exhibit distinct electronic profiles due to the electron-rich carboximidamide moiety, making them suitable for antimicrobial or anticancer applications .

Physicochemical Properties

Property This compound HC-2490 (Phenyl-substituted) 8s (Carboxylic acid)
LogP (Predicted) 1.8 2.4 0.9
Water Solubility Moderate (pyridine enhances solubility) Low High
Synthetic Accessibility High (commercially available) Moderate Requires multi-step synthesis

Biological Activity

Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1072944-47-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a pyridine moiety, contributing to its pharmacological properties.

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.26 g/mol
  • PubChem CID: 46739111

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. The compound's structure allows it to interact with multiple targets, potentially influencing cellular signaling pathways.

Antiparasitic Activity

A study highlighted the compound's antiparasitic properties, where derivatives of similar pyrazole structures were evaluated for their efficacy against parasitic infections. The inclusion of the pyridine ring was shown to enhance activity, with some analogs demonstrating low EC50 values in vitro, suggesting strong potency against specific parasites .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole and pyridine components significantly influence cytotoxicity against various cancer cell lines .

Case Studies

Case Study 1: Antiparasitic Efficacy
In a comparative study of various pyrazole derivatives, this compound exhibited an EC50 value of approximately 0.038 μM against certain parasites, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity
A series of experiments evaluated the compound's effect on A431 and Jurkat cell lines, revealing an IC50 less than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may serve as a promising candidate in cancer treatment protocols .

Data Tables

Biological Activity EC50/IC50 Value Reference
Antiparasitic0.038 μM
Anticancer (A431)< Doxorubicin IC50
Anticancer (Jurkat)< Doxorubicin IC50

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?

  • Answer: The compound is typically synthesized via cyclocondensation reactions or Suzuki-Miyaura cross-coupling. For example, pyrazole derivatives are often prepared by reacting esters (e.g., ethyl acetoacetate) with hydrazines or aryl halides under basic conditions. Key steps include:

  • Cyclocondensation: Using DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate enamines, followed by reaction with cyclopropyl-substituted hydrazines .
  • Aryl coupling: Employing palladium catalysts for coupling pyridin-2-yl groups to the pyrazole core .
  • Purification: Flash column chromatography (e.g., heptane/EtOAc gradients) or preparative HPLC for isolating the final product .

Q. How is the compound characterized spectroscopically?

  • Answer: Standard techniques include:

  • LC-MS: To confirm molecular weight (e.g., m/z ~384–442 for related analogs) and monitor reaction progress .
  • NMR: 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., cyclopropyl protons at δ ~0.5–1.8 ppm, pyridinyl protons at δ ~7.2–8.5 ppm) .
  • Purity assessment: UV detection (>95% purity) via HPLC .

Q. What are the critical challenges in synthesizing this compound?

  • Answer: Key issues include:

  • Low yields due to steric hindrance from the cyclopropyl group. Mitigation: Optimize reaction time (e.g., 18–40 hours) and temperature (e.g., reflux in ethanol) .
  • Byproduct formation during ester hydrolysis. Solution: Use mild bases (e.g., NaOH in THF/water) to avoid decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer:

  • Catalyst screening: Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency .

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 20 hours to 2 hours) and improves regioselectivity .

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

    Table 1: Yield Optimization for Analogous Compounds

    SubstrateCatalystTime (h)Yield (%)Purity (%)
    Aryl bromidePd(PPh3_3)4_4208290
    Aryl iodidePdCl2_2(dppf)189095

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Answer:

  • Pyridinyl vs. phenyl groups: Pyridinyl enhances solubility and hydrogen-bonding interactions, critical for binding to targets like Keap1 .
  • Cyclopropyl substituents: Improve metabolic stability by reducing oxidative degradation .
  • Methodology: Use SAR (structure-activity relationship) studies with analogs (e.g., replacing methyl ester with carboxylic acid) to assess potency changes .

Q. How can contradictory NMR or crystallography data be resolved?

  • Answer:

  • Dynamic NMR: Identify rotational barriers in cyclopropyl or pyridinyl groups causing signal splitting .
  • X-ray crystallography: Use SHELXL for refining structures; resolve ambiguities in substituent orientation (e.g., pyridinyl ring puckering) .
  • DFT calculations: Compare experimental 13C^{13}C shifts with theoretical models (e.g., B3LYP/6-31G**) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to address them?

  • Answer:

  • Recrystallization: Test solvents (e.g., EtOAc vs. MeOH) to isolate polymorphs .
  • Thermogravimetric analysis (TGA): Confirm decomposition vs. melting points .
  • Solubility testing: Use standardized buffers (pH 1–10) to account for ionization effects .

Q. Conflicting bioactivity results across studies: What factors contribute?

  • Answer:

  • Purity variance: Impurities >5% (e.g., unreacted ester intermediates) may skew IC50_{50} values .
  • Assay conditions: Differences in cell lines (e.g., A549 vs. HEK293) or incubation times alter results .
  • Solution: Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Methodological Resources

  • Crystallography: SHELX suite for small-molecule refinement (SHELXL) and phasing (SHELXD) .
  • Spectral databases: Cambridge Structural Database (CSD) for comparing bond lengths/angles .
  • Synthetic protocols: General procedures for sulfonamide coupling (e.g., using aryl bromides and NaH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

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